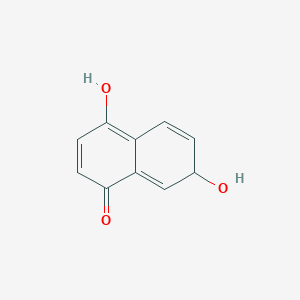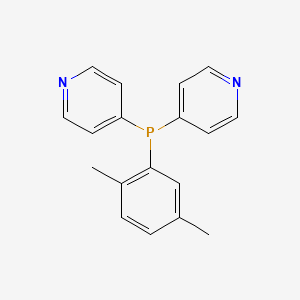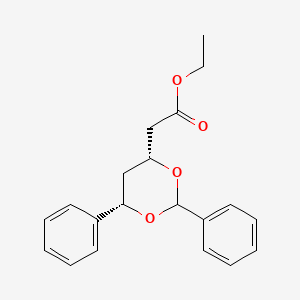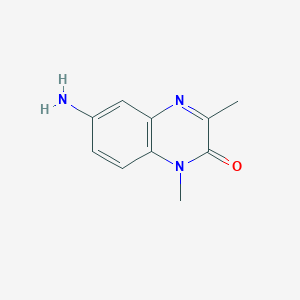
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a complex organic compound that belongs to the indolinone family. This compound is characterized by its unique structure, which includes a fused benzene ring and a pyrrolidone ring. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- typically involves several steps. One common method is the Vilsmeier-Haack reaction, which utilizes formylation reagents and chlorinating agents to introduce the formyl group into the indole ring . Another method is the de la Mare reaction, which involves the reaction of indole with nitrous acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in these processes include formylating agents, chlorinating agents, and various catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its reduced form.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines, alcohols, or thiols replace a functional group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in scientific research and drug development .
Eigenschaften
Molekularformel |
C15H13N3O |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(3Z)-5,7-dimethyl-3-pyridin-2-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C15H13N3O/c1-9-7-10(2)13-11(8-9)14(15(19)18-13)17-12-5-3-4-6-16-12/h3-8H,1-2H3,(H,16,17,18,19) |
InChI-Schlüssel |
PACRONJUPJPPGK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C2C(=C1)/C(=N/C3=CC=CC=N3)/C(=O)N2)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=NC3=CC=CC=N3)C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)


![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)


![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)
